2-phenoxyethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Overview
Description
2-phenoxyethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has been widely used in scientific research. It is a derivative of hexopyranoside that has been synthesized through a specific method. This compound has been found to have significant biochemical and physiological effects, making it an important tool in various laboratory experiments.
Mechanism of Action
The mechanism of action of 2-phenoxyethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed to interact with specific enzymes and membrane transporters, leading to changes in their activity. This compound has also been found to have anti-inflammatory properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase and β-glucosidase. This compound has also been found to inhibit the uptake of certain substrates by membrane transporters. In addition, this compound has been found to have anti-inflammatory properties, which may have therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2-phenoxyethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in laboratory experiments include its high purity, stability, and availability. This compound has also been found to have low toxicity, making it safe to use in laboratory experiments. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize it.
Future Directions
There are several future directions for the use of 2-phenoxyethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in scientific research. One potential direction is the development of new compounds based on this compound that have potential therapeutic applications. Another direction is the study of the mechanism of action of this compound and its interactions with specific enzymes and membrane transporters. Additionally, the use of this compound in the study of cellular signaling pathways and gene expression may also be explored in the future.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields of the desired product. This compound has significant biochemical and physiological effects and has been used as a tool to study various biological processes. The advantages of using this compound in laboratory experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize it. There are several future directions for the use of this compound in scientific research, including the development of new compounds with potential therapeutic applications and the study of its mechanism of action.
Scientific Research Applications
2-phenoxyethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been widely used in scientific research as a tool to study various biological processes. It has been used as a substrate for enzymatic reactions, as well as a probe for the study of membrane transporters. This compound has also been used in the synthesis of other compounds that have potential therapeutic applications.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-phenoxyethylsulfanyl)oxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10S/c1-13(23)28-12-18-19(29-14(2)24)20(30-15(3)25)21(31-16(4)26)22(32-18)33-11-10-27-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRZOVQXKXBCEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCCOC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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